N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a hydrazone derivative formed by the condensation of pyridine-2-carbohydrazide with pyridine-3-carbaldehyde. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between pyridine-2-carbohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions . The reaction mixture is heated for several hours until the product precipitates out, which is then filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE exerts its effects involves its ability to coordinate with metal ions. The compound acts as a tridentate ligand, binding through the nitrogen atoms of the pyridine rings and the nitrogen of the hydrazone group. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of two pyridine rings and a hydrazone linkage. These features contribute to its strong coordination ability and versatility in forming stable complexes with various metal ions .
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(11-5-1-2-7-14-11)16-15-9-10-4-3-6-13-8-10/h1-9H,(H,16,17)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZOSYFXOZIOS-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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